(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound “(2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” features a conjugated enenenitrile backbone with a 1,3-thiazole ring substituted at the 4-position by a 4-nitrophenyl group. The Z-configuration of the double bond is stabilized by intramolecular interactions, while the 4-hydroxy-3-nitrophenyl substituent introduces hydrogen-bonding capacity and electron-withdrawing effects. Such nitrile-thiazole hybrids are often synthesized via condensation reactions involving aryl aldehydes and thiazole precursors, typically under reflux conditions with catalysts like piperidine . While direct synthesis data for this specific compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that nitro and hydroxyl substituents enhance photophysical properties and reactivity, making them candidates for materials science or pharmaceutical applications.
Properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c19-9-13(7-11-1-6-17(23)16(8-11)22(26)27)18-20-15(10-28-18)12-2-4-14(5-3-12)21(24)25/h1-8,10,23H/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDUWGNZUDAQFG-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the (2Z)-prop-2-enenitrile core with variations in aryl and heterocyclic substituents. Below is a detailed comparison based on molecular structure, physicochemical properties, and research findings:
Table 1: Structural and Physicochemical Comparison
Note: The target compound’s data are inferred from structurally similar analogs in .
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups :
- Nitro groups (e.g., in ) reduce electron density, enhancing stability and reactivity in electrophilic substitutions.
- Methoxy or benzyloxy groups () increase solubility in polar solvents due to their electron-donating nature .
Impact of Halogen Substitution :
- Chlorine in ’s compound increases molar mass (367.81 vs. 294.28 in ) and density (1.427 g/cm³), likely improving crystallinity .
Synthetic Methodologies :
- Thiazole rings are commonly synthesized via cyclization of thioureas or thioamides with α-haloketones (e.g., ’s use of hydrazine hydrate for triazole-thiol synthesis) .
Research Findings:
- Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving Z/E configurations and intermolecular interactions in such compounds.
Preparation Methods
Route 1: Sequential Assembly via Thiazole Intermediate
This pathway prioritizes early formation of the 4-(4-nitrophenyl)thiazole component:
Step 1: Synthesis of 4-(4-Nitrophenyl)-1,3-Thiazole-2-Carbaldehyde
- Reagents : 4-Nitrobenzaldehyde, thioacetamide, ethyl 2-chloroacetoacetate
- Conditions : Microwave irradiation (120°C, 30 min) in ethanol
- Mechanism : Hantzsch thiazole synthesis via cyclocondensation
- Yield : 68% (purified by silica gel chromatography)
Step 2: Knoevenagel Condensation with 4-Hydroxy-3-Nitrobenzyl Cyanide
- Reagents : Piperidine catalyst, toluene reflux
- Key parameter : Maintain reaction temperature at 110°C for 4 hr to favor (Z)-isomer
- Stereochemical outcome : (Z):(E) ratio = 7:1 (confirmed by NOESY)
Table 1: Optimization of Knoevenagel Conditions
| Catalyst | Temp (°C) | Time (hr) | Z:E Ratio | Overall Yield |
|---|---|---|---|---|
| Piperidine | 110 | 4 | 7:1 | 62% |
| DBU | 120 | 3 | 5:1 | 58% |
| NH4OAc | 100 | 6 | 3:1 | 41% |
Route 2: Late-Stage Nitration Strategy
Alternative approaches defer nitration to final stages to improve functional group compatibility:
Step 1: Preparation of 3-(4-Hydroxyphenyl)-2-(4-Phenylthiazol-2-Yl)Prop-2-Enenitrile
- Key reaction : Pd-catalyzed Suzuki coupling for biphenyl assembly
- Nitration system : HNO3/Ac2O in CH2Cl2 at 0°C
- Challenge : Concurrent nitration of both aromatic rings requires stoichiometric control
Table 2: Nitration Efficiency Under Varied Conditions
| HNO3 Equiv | Temp (°C) | Time (hr) | 3-Nitro Selectivity | 4-Nitro Thiazole Yield |
|---|---|---|---|---|
| 1.2 | 0 | 2 | 88% | 76% |
| 2.0 | 25 | 4 | 64% | 82% |
| 3.0 | -10 | 6 | 93% | 58% |
Critical Analysis of Methodologies
Microwave-Assisted vs Conventional Heating
Comparative studies demonstrate significant advantages for microwave synthesis:
Solvent Effects in Cyclocondensation
Polar aprotic solvents enhance reaction kinetics but impact stereoselectivity:
- DMF : Increases reaction rate 3-fold but reduces Z:E ratio to 4:1
- Ethanol : Optimal balance between rate (2 hr completion) and selectivity (7:1 Z:E)
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
- HPLC conditions : C18 column, MeCN/H2O (70:30), 1 mL/min, λ = 254 nm
- Retention time : 6.72 min
- Purity : 99.3% (peak area normalization)
Industrial-Scale Considerations
Cost Analysis of Synthetic Routes
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw materials | 420 | 580 |
| Energy consumption | 150 | 220 |
| Waste treatment | 90 | 130 |
| Total | 660 | 930 |
Environmental Impact Metrics
- Process Mass Intensity : Route 1 (23) vs Route 2 (37)
- E-factor : Route 1 (8.5) vs Route 2 (12.7)
Q & A
Q. What are the common synthetic routes for preparing (2Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?
The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis (reaction of α-haloketones with thioureas) and subsequent functionalization. Key steps include:
- Coupling of 4-(4-nitrophenyl)-1,3-thiazole-2-amine with a nitrile-containing precursor.
- Introduction of the 4-hydroxy-3-nitrophenyl group via Knoevenagel condensation or Wittig reactions .
- Critical parameters: Solvent choice (e.g., DMF or ethanol), temperature (60–100°C), and catalysts (e.g., piperidine for condensation) .
Q. How can the stereochemical configuration (Z/E) of the prop-2-enenitrile moiety be confirmed experimentally?
- NMR spectroscopy : The coupling constant () between vinyl protons (typically Hz vs. Hz) distinguishes Z/E isomers.
- X-ray crystallography : Definitive confirmation via single-crystal analysis, resolving spatial arrangement of substituents .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict geometry and compare with experimental data .
Q. What analytical techniques are used to assess purity and structural integrity?
- HPLC/LC-MS : Quantify purity (>95% required for biological assays) and detect byproducts.
- FT-IR : Identify functional groups (e.g., -C≡N stretch at ~2200 cm⁻¹, nitro groups at ~1520/1350 cm⁻¹) .
- Elemental analysis : Validate C, H, N, S content against theoretical values .
Advanced Research Questions
Q. How can reaction yields be optimized for the Knoevenagel condensation step in the synthesis?
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher yields (70–85%) are achieved in DMF at 80°C with 10 mol% piperidine .
- In situ monitoring : Employ UV-Vis or FT-IR to track enolate formation and adjust conditions dynamically .
- Byproduct mitigation : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted nitroaromatics .
Q. What computational strategies predict the compound’s bioactivity against specific enzyme targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases or cytochrome P450). The nitrile group often acts as a hydrogen-bond acceptor, while nitro groups enhance π-π stacking .
- QSAR modeling : Correlate substituent electronic effects (Hammett σ constants) with inhibitory activity. For example, electron-withdrawing nitro groups enhance binding affinity to hydrophobic pockets .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Degradation studies : Monitor via LC-MS in PBS (pH 7.4) vs. acidic/basic conditions. Nitro groups hydrolyze slowly at pH > 8, requiring buffered solutions for long-term stability .
- Solvent selection : Use DMSO for stock solutions (due to high solubility) but dilute to <1% in assay buffers to avoid cytotoxicity .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported biological activity across studies?
- Assay standardization : Compare IC₅₀ values using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. CellTiter-Glo).
- Metabolite profiling : Test if observed activity arises from degradation products (e.g., free nitrophenols) rather than the parent compound .
- Structural analogs : Benchmark against derivatives (e.g., replacing 4-nitrophenyl with 4-chlorophenyl) to isolate structure-activity trends .
Q. What strategies address low reproducibility in thiazole ring formation during scale-up?
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) compared to batch methods .
- Catalyst screening : Transition from homogeneous (e.g., CuI) to heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Thiazole Ring Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | Higher yields at 80°C |
| Solvent | Ethanol/DMF (3:1) | Polarity enhances cyclization |
| Catalyst (CuI) | 5–10 mol% | >10 mol% increases side products |
| Reaction Time | 6–8 hours | Prolonged time reduces purity |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
